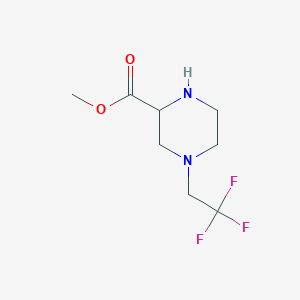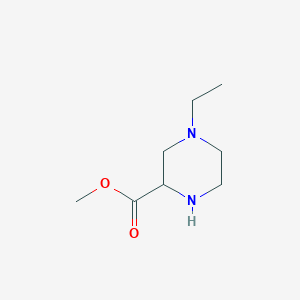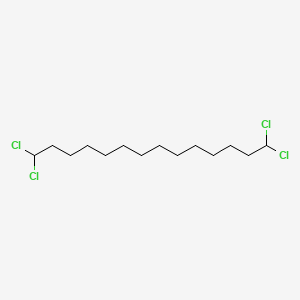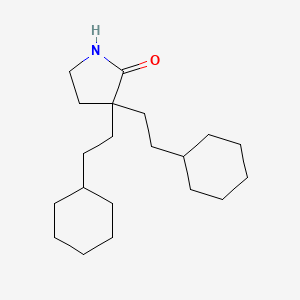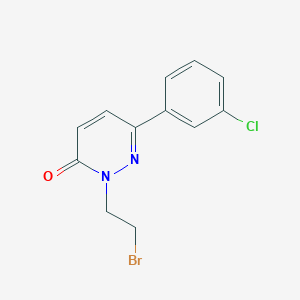
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one (2-BE-6-3CP-2,3-DHP) is an organic compound belonging to the heterocyclic class of compounds. It is a member of the pyridazinone family, which are derivatives of the pyridine ring system. This compound has been studied for its potential applications in organic synthesis as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-BE-6-3CP-2,3-DHP has been studied for its potential applications in organic synthesis. It has been used as a starting material for the synthesis of other compounds, such as 2-bromoethyl-6-chloro-2,3-dihydropyridazin-3-one and 2-bromoethyl-6-methyl-2,3-dihydropyridazin-3-one. In addition, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-BE-6-3CP-2,3-DHP is not completely understood. However, it is believed to interact with various cellular components, such as proteins and enzymes, to modulate their activity. It is also believed to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-BE-6-3CP-2,3-DHP has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and epinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-BE-6-3CP-2,3-DHP in laboratory experiments include its low cost, ease of synthesis, and low toxicity. However, there are also some limitations to its use. For example, it is not highly soluble in water and can be difficult to purify. In addition, it is not stable in the presence of light and air.
Direcciones Futuras
For research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research is needed to explore its potential applications in other areas, such as drug delivery and cancer therapy. Additionally, further research is needed to improve the synthesis method and to develop more efficient and cost-effective methods for purifying the compound.
Propiedades
IUPAC Name |
2-(2-bromoethyl)-6-(3-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYVOTXRSXDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B1484503.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)
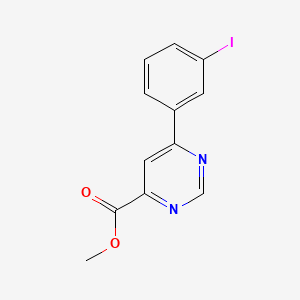

![Methyl 2-methyl-6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484510.png)
![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)
![2-[2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B1484517.png)

